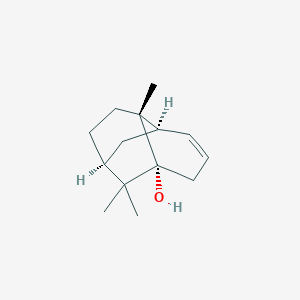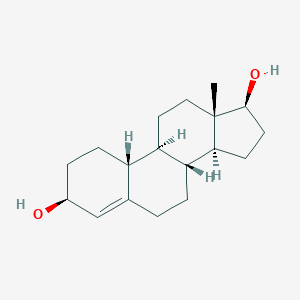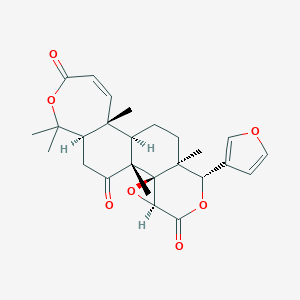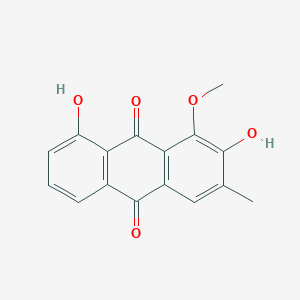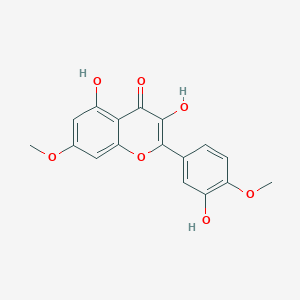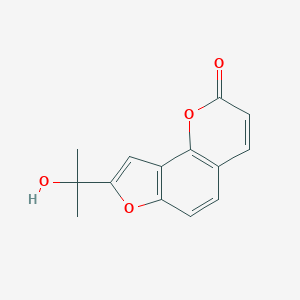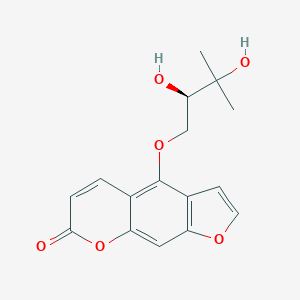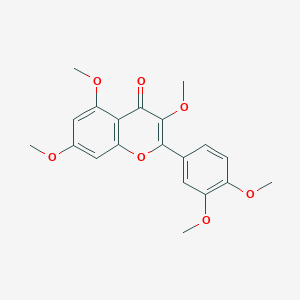
Éter pentametílico de quercetina
Descripción general
Descripción
La pentametilquercetina es un flavonoide polimetoxilado, un derivado de la quercetina, que está ampliamente distribuido en las plantas. Este compuesto ha ganado una atención significativa debido a sus posibles propiedades terapéuticas, que incluyen efectos anticancerígenos, cardioprotectores, antidiabéticos y antiobesidad .
Aplicaciones Científicas De Investigación
Química: Se utiliza como un compuesto modelo para estudiar el comportamiento de los flavonoides polimetoxilados.
Biología: Se ha investigado su papel en la modulación de la expresión de la adiponectina y la mejora del metabolismo lipídico
Medicina: Posible agente terapéutico para trastornos metabólicos, enfermedades cardiovasculares y cáncer
Industria: Se utiliza en el desarrollo de nutracéuticos y alimentos funcionales debido a sus beneficios para la salud
Mecanismo De Acción
La pentametilquercetina ejerce sus efectos a través de varios objetivos y vías moleculares:
Vía de la Adiponectina: Regula positivamente la expresión de la adiponectina a través de la vía PPARγ, que juega un papel crucial en el metabolismo de los lípidos y la glucosa.
Efectos Antiinflamatorios: Reduce la expresión de citocinas proinflamatorias como TNF-α e IL-6.
Función Plaquetaria: Inhibe la agregación plaquetaria y la secreción de gránulos, lo que reduce la formación de trombos.
Compuestos Similares:
Quercetina: El compuesto padre, ampliamente estudiado por sus propiedades antioxidantes y antiinflamatorias.
Ramnetina: Otro flavonoide polimetoxilado con propiedades terapéuticas similares.
Isoramnetina: Conocido por sus efectos anticancerígenos y cardioprotectores.
Singularidad: La pentametilquercetina destaca por su mayor grado de metilación, que mejora su estabilidad y biodisponibilidad en comparación con otros flavonoides. Esto la convierte en un candidato más potente para aplicaciones terapéuticas .
Análisis Bioquímico
Biochemical Properties
QPE interacts with various biomolecules. For instance, it directly interacts with SIRT1, a crucial regulator that produces multiple physiological benefits . The binding affinity between SIRT1 and Ac-p53 peptide, a native substrate peptide, was enhanced 8.2-fold by QPE .
Cellular Effects
QPE has shown significant effects on various types of cells and cellular processes. For instance, it has been reported to exhibit anticardiac hypertrophy, antidiabetic, antimetabolic disorder, antithrombotic, and α-glycosidase inhibition activities .
Molecular Mechanism
QPE exerts its effects at the molecular level through various mechanisms. It enhances the binding affinity of SIRT1 with Ac-p53 peptide, a native substrate peptide without a fluorogenic moiety . This interaction stimulates SIRT1 activity .
Metabolic Pathways
QPE is involved in various metabolic pathways. The biosynthesis of quercetin, from which QPE is derived, is brought about by the phenylpropanoid metabolic pathway
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La pentametilquercetina se puede sintetizar mediante la metilación de la quercetina. El proceso normalmente implica el uso de agentes metilantes como el sulfato de dimetilo o el yoduro de metilo en presencia de una base como el carbonato de potasio. La reacción se lleva a cabo bajo condiciones de reflujo para asegurar la metilación completa de los grupos hidroxilo en la molécula de quercetina .
Métodos de Producción Industrial: La producción industrial de pentametilquercetina sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactores de flujo continuo para mantener condiciones de reacción consistentes y mejorar el rendimiento. La purificación del producto final se logra mediante técnicas de cristalización o cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones: La pentametilquercetina experimenta diversas reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar quinonas.
Reducción: Las reacciones de reducción pueden convertirla en derivados dihidro.
Sustitución: Puede sufrir reacciones de sustitución nucleofílica, particularmente en los grupos metoxi.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas.
Productos Principales:
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Derivados dihidro.
Sustitución: Varios derivados de flavonoides sustituidos.
Comparación Con Compuestos Similares
Quercetin: The parent compound, widely studied for its antioxidant and anti-inflammatory properties.
Rhamnetin: Another polymethoxylated flavonoid with similar therapeutic properties.
Isorhamnetin: Known for its anti-cancer and cardioprotective effects.
Uniqueness: Pentamethylquercetin stands out due to its higher degree of methylation, which enhances its stability and bioavailability compared to other flavonoids. This makes it a more potent candidate for therapeutic applications .
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3,5,7-trimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O7/c1-22-12-9-15(25-4)17-16(10-12)27-19(20(26-5)18(17)21)11-6-7-13(23-2)14(8-11)24-3/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGDHWVALRSLBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10154467 | |
| Record name | Pentamethoxyquercetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10154467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247-97-8 | |
| Record name | 3,5,7,3′,4′-Pentamethoxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1247-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentamethoxyquercetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001247978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quercetin pentamethyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115922 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentamethoxyquercetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10154467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PENTAMETHYLQUERCETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6J41K636O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does the choice of methylation reagent affect the outcome of QPE synthesis?
A1: Yes, using methyl iodide instead of dimethyl sulfate in the synthesis of QPE can lead to the formation of a C-methylation product, 6-methylquercetin pentamethyl ether, alongside QPE. []
Q2: Has QPE shown any potential in cancer research?
A2: Research suggests that QPE may possess anti-carcinogenic properties. In a study on mice, QPE demonstrated approximately 50% inhibition of pulmonary adenoma formation induced by benzo(a)pyrene (BP). This inhibition is linked to QPE's intermediate potency in inducing BP hydroxylase activity. Notably, β-naphthoflavone, a more potent inducer, exhibited almost total inhibition, while rutin, a weak inducer, showed no inhibition. []
Q3: Does methylation of Quercetin impact its biological activity?
A3: Yes, methylation can significantly alter the pharmacokinetic and biochemical properties of flavonoids like Quercetin. Partial methylation, in particular, can enhance metabolic stability, membrane transport, absorption, and oral bioavailability. [] For instance, Azaleatin (quercetin-5-O-methyl ether) exhibits comparable α-amylase inhibitory activity to Quercetin itself. []
Q4: What is known about the photochemical behavior of QPE?
A4: While specific details require further exploration, research indicates that QPE undergoes photooxidative cyclization. [, ] Further investigations have delved into the photochemistry of QPE, although detailed findings are not provided in the abstracts. []
Q5: Where has QPE been identified in nature?
A5: Interestingly, QPE has been isolated from the leaves of Vitex trifolia (family: Lamiaceae). This discovery is considered unusual, as typical phytochemicals from Vitex species often include terpenoids and alkaloids. []
Q6: Are there computational studies investigating the activity of QPE or its derivatives?
A6: Yes, in silico molecular modelling studies have been performed on Azaleatin, a partial methyl ether of Quercetin. These studies revealed that Azaleatin exhibits a good docking energy (-8.8 Kcalmol-1) with the α-amylase receptor. [] This suggests that Azaleatin could be a promising candidate for further structural modifications to improve its activity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9H-Pyrido[3,4-B]indole](/img/structure/B191983.png)
